N-{2-[4-(2-chlorobenzyl)-6,6-dimethyltetrahydro-pyran-4-yl]ethyl}-N-furan-2-ylmethylacetamide
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Overview
Description
N-(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of the chlorophenyl and furan groups. Key reagents include chlorobenzyl chloride, furan-2-carbaldehyde, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-chlorophenyl)methyl]-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethanamine
- **2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H30ClNO3 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H30ClNO3/c1-18(26)25(16-20-8-6-13-27-20)12-10-23(11-14-28-22(2,3)17-23)15-19-7-4-5-9-21(19)24/h4-9,13H,10-12,14-17H2,1-3H3 |
InChI Key |
JCJKXYSDLBOZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC1(CCOC(C1)(C)C)CC2=CC=CC=C2Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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